molecular formula C8H9NO3 B14803930 2-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid CAS No. 1227580-81-5

2-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid

Cat. No.: B14803930
CAS No.: 1227580-81-5
M. Wt: 167.16 g/mol
InChI Key: JHIHHOOGKMNSPZ-UHFFFAOYSA-N
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Description

2-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is an organic compound belonging to the class of pyridines This compound is characterized by a pyridine ring substituted with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with anhydrides such as maleic or citraconic anhydrides, followed by Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the acetic acid moiety

Properties

CAS No.

1227580-81-5

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetic acid

InChI

InChI=1S/C8H9NO3/c1-5-2-3-6(4-7(10)11)8(12)9-5/h2-3H,4H2,1H3,(H,9,12)(H,10,11)

InChI Key

JHIHHOOGKMNSPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1)CC(=O)O

Origin of Product

United States

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